For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenoxy)piperidine
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols for their determination.
Core Physicochemical Data
The fundamental physicochemical properties of 4-(4-Bromophenoxy)piperidine are summarized in the tables below. This data is crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Structural Information
| Property | Value | Source |
| IUPAC Name | 4-(4-bromophenoxy)piperidine | [1] |
| CAS Number | 74130-05-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2][3][4] |
| Molecular Weight | 256.14 g/mol | [2][3] |
| Exact Mass | 255.02600 Da | [2] |
| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)Br | [4] |
| InChI Key | KELAIWLMVFYRJD-UHFFFAOYSA-N | [2][4] |
Table 2: Calculated Physicochemical Properties
| Property | Value | Source |
| Density | 1.361 g/cm³ | [2][3] |
| XLogP3 | 2.9 | [3] |
| Predicted XlogP | 2.7 | [4] |
| Polar Surface Area (PSA) | 21.26 Ų | [2] |
| Boiling Point | Not Available | [2] |
| Melting Point | Not Available | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of 4-(4-Bromophenoxy)piperidine.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. The potentiometric titration method is a reliable and widely used technique for its determination.[5]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal.[6]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 4-(4-Bromophenoxy)piperidine (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[7]
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[7]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7]
-
-
Calibration:
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Add the KCl solution to maintain ionic strength.[7]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]
-
Immerse the calibrated pH electrode into the solution.
-
For a basic compound like 4-(4-Bromophenoxy)piperidine, titrate with the standardized HCl solution, adding the titrant in small, precise increments.
-
Record the pH reading after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The inflection point of the curve corresponds to the equivalence point. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added.[6]
-
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[8][9]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD).[10][11] The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[9]
Detailed Methodology:
-
Preparation of Phases:
-
Mutually saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[12]
-
-
Partitioning:
-
Prepare a stock solution of 4-(4-Bromophenoxy)piperidine in a suitable solvent (e.g., DMSO).[10]
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., equal volumes).[10] The final concentration should be low enough to avoid saturation in either phase.
-
Securely cap the container and shake or rotate it for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[10]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P: logP = log₁₀(P)[9]
-
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common approach to determine equilibrium solubility.[13]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[14]
Detailed Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 4-(4-Bromophenoxy)piperidine to a vial containing a known volume of the desired solvent (e.g., distilled water or a buffer solution). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Visualizations
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a compound like 4-(4-Bromophenoxy)piperidine.
Caption: Workflow for Physicochemical Characterization.
Interrelation of Key Physicochemical Properties in Drug Discovery
This diagram shows the relationship between fundamental physicochemical properties and their impact on the ADME profile of a drug candidate.
Caption: Physicochemical Properties and their ADME Impact.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-(4-Bromophenoxy)piperidine | CAS#:74130-05-5 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. enamine.net [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
